molecular formula C18H25N3O3 B1473077 Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2098136-47-9

Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B1473077
CAS RN: 2098136-47-9
M. Wt: 331.4 g/mol
InChI Key: AWVOTEJJJBJQSA-UHFFFAOYSA-N
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Description

“Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with a molecular weight of 331.4 g/mol. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Advantages and Limitations for Lab Experiments

Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize using the Mitsunobu or Biginelli reactions, and is relatively stable in the presence of air and light. In addition, this compound can be used to modulate the activity of enzymes and proteins, and can be used to inhibit the activity of several enzymes. However, this compound also has some limitations for use in laboratory experiments. This compound can be toxic in high concentrations, and can be difficult to synthesize in large quantities.

Future Directions

There are several potential future directions for the use of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate. This compound could be used to develop novel inhibitors of enzymes, such as cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE). This compound could also be used to modulate the activity of proteins, such as the cytochrome P450 enzymes, and could be used to develop novel drugs for the treatment of diseases. This compound could also be used to study the biochemical and physiological effects of this compound and to develop novel compounds for use in laboratory experiments. Finally, this compound could be used to study the effects of this compound on cell proliferation and apoptosis.

Scientific Research Applications

Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has been studied extensively for its potential uses in a variety of scientific research applications. This compound has been shown to act as a catalyst in organic synthesis, and can be used to synthesize a variety of compounds, including heterocycles, amino acids, and peptides. This compound has also been studied for its potential as an inhibitor of enzymes, and has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE). This compound has also been studied for its ability to bind to and interact with proteins and other molecules, and has been shown to interact with a variety of proteins, including the cytochrome P450 enzymes.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 4-[(5-methyl-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-5-6-16-14(11-13)15(19-24-16)12-20-7-9-21(10-8-20)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVOTEJJJBJQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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